Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
CAS No.:
Cat. No.: VC15967038
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H12ClNO2 |
---|---|
Molecular Weight | 225.67 g/mol |
IUPAC Name | methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Standard InChI | InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |
Standard InChI Key | VPELXAIPXAQQCX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC2=C1NCCC2)Cl |
Structural and Chemical Properties
The molecular framework of methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate combines a tetrahydroquinoline backbone with halogen and ester functional groups. Key structural features include:
-
Core structure: A partially hydrogenated quinoline ring system (1,2,3,4-tetrahydroquinoline), which introduces conformational rigidity compared to fully aromatic quinolines.
-
Substituents:
-
A chlorine atom at the 7-position, likely influencing electronic properties and intermolecular interactions.
-
A methyl ester at the 8-position, which may enhance solubility or serve as a synthetic intermediate for further derivatization.
-
Table 1: Physicochemical Properties of Methyl 7-Chloro-1,2,3,4-Tetrahydroquinoline-8-Carboxylate
The chlorine and ester groups contribute to a moderately lipophilic profile, as evidenced by the estimated LogP value, which aligns with related chloro-tetrahydroquinolines . The ester moiety may render the compound prone to hydrolysis under acidic or basic conditions, a consideration critical for storage and handling.
Synthetic Pathways and Optimization
While no direct synthesis of methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has been reported, plausible routes can be inferred from methods used for analogous tetrahydroquinolines.
Grignard Reaction-Based Synthesis
A leading approach involves the use of Grignard reagents to functionalize dihydroquinolinone precursors. For example, 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones have been reacted with aryl magnesium bromides to yield diaryl-substituted tetrahydroquinolines . Adapting this method:
-
Precursor modification: Starting with a 7-chloro-8-carboxy-dihydroquinolin-4-one intermediate.
-
Esterification: Treatment with methanol under acidic conditions to form the methyl ester.
-
Reduction: Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) to saturate the quinoline ring .
Challenges in Demethylation and Functionalization
Demethylation of methoxy groups in tetrahydroquinolines has been explored using agents like BBr₃ or AlCl₃, though these conditions risk aromatization or dearylation . For the target compound, selective demethylation is unnecessary, but ester hydrolysis could be employed to generate carboxylic acid derivatives for further study.
Compound | Activity | IC₅₀/EC₅₀ | Source |
---|---|---|---|
3,4-Diaryl-5,7-dimethoxy-THQ (3c) | Anticancer (multiple cell lines) | Low micromolar inhibition | |
7-Chloro-THQ | Research chemical (uncharacterized) | N/A |
The chloro substituent may enhance membrane permeability or target binding, as seen in chlorinated bioactive molecules. The ester group could act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid with distinct pharmacokinetics.
Analytical Characterization
Robust analytical methods are essential for confirming the structure and purity of the compound:
-
NMR Spectroscopy:
-
Mass Spectrometry: A molecular ion peak at m/z 253.68 (M⁺) with fragments corresponding to loss of COOCH₃ (Δ m/z -59) .
Future Research Directions
-
Synthesis Optimization: Develop regioselective methods to avoid byproducts during esterification or reduction.
-
Biological Screening: Evaluate anticancer, antimicrobial, and neuroactive properties using in vitro models.
-
Prodrug Development: Investigate hydrolysis kinetics and bioavailability of the carboxylic acid metabolite.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume